
3-(Chloroethynyl)-1-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloroethynyl)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloroethynyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloroethynyl)-1-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the chlorination of 1-methylcyclohex-1-ene followed by the introduction of an ethynyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by the addition of an ethynylating agent like acetylene under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product, such as distillation or crystallization, to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloroethynyl)-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: The chloroethynyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Chloroethynyl)-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Chloroethynyl)-1-methylcyclohex-1-ene involves its interaction with molecular targets such as enzymes or receptors. The chloroethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromoethynyl)-1-methylcyclohex-1-ene
- 3-(Iodoethynyl)-1-methylcyclohex-1-ene
- 3-(Fluoroethynyl)-1-methylcyclohex-1-ene
Uniqueness
3-(Chloroethynyl)-1-methylcyclohex-1-ene is unique due to the presence of the chloroethynyl group, which imparts distinct reactivity and properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where the chloroethynyl functionality is advantageous.
Propiedades
Número CAS |
63107-05-1 |
|---|---|
Fórmula molecular |
C9H11Cl |
Peso molecular |
154.63 g/mol |
Nombre IUPAC |
3-(2-chloroethynyl)-1-methylcyclohexene |
InChI |
InChI=1S/C9H11Cl/c1-8-3-2-4-9(7-8)5-6-10/h7,9H,2-4H2,1H3 |
Clave InChI |
LWKRUNFNZZHZIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CCC1)C#CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


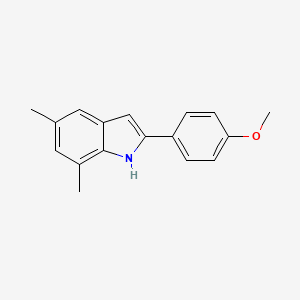
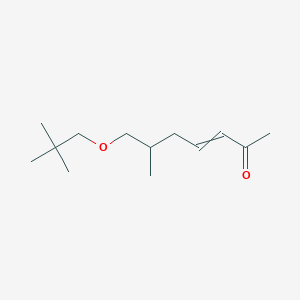
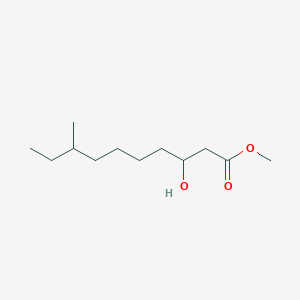

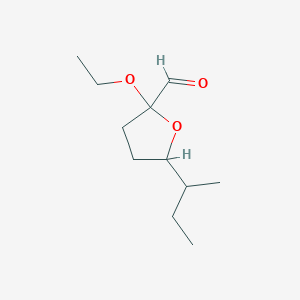
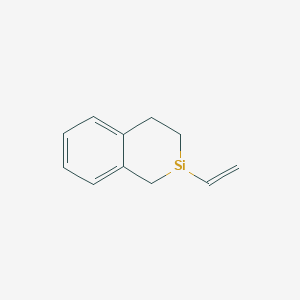
![9-[Benzyl(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517214.png)
(3,3,3-trifluoropropyl)silane](/img/structure/B14517215.png)
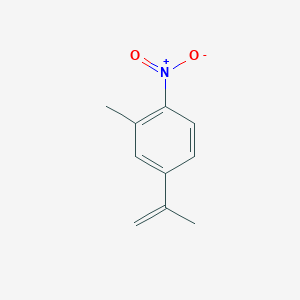

![2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14517238.png)
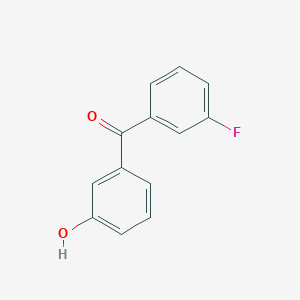

![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
